molecular formula C21H22O4 B2806918 1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid CAS No. 924043-48-1

1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid

Cat. No.: B2806918
CAS No.: 924043-48-1
M. Wt: 338.403
InChI Key: PRDFIVUVDAGPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C21H22O4 and a molecular weight of 338.4 g/mol . This compound is primarily used in proteomics research applications . It is characterized by its unique structure, which includes a cyclohexane ring substituted with a diphenylacetyl group and a carboxylic acid group.

Preparation Methods

The synthesis of 1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane-1-carboxylic acid with 2,2-diphenylacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid is widely used in scientific research, particularly in the field of proteomics. It is utilized as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, this compound has applications in medicinal chemistry, where it is used to synthesize potential therapeutic agents. In the industrial sector, it is employed in the production of various chemical intermediates and fine chemicals .

Mechanism of Action

The mechanism of action of 1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylacetyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are valuable in various research and industrial applications .

Properties

IUPAC Name

1-(2,2-diphenylacetyl)oxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c22-19(25-21(20(23)24)14-8-3-9-15-21)18(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDFIVUVDAGPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.